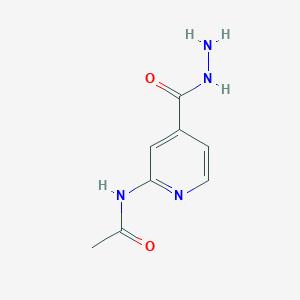

N-(4-(Hydrazinecarbonyl)pyridin-2-yl)acetamide

Description

Significance of Pyridine-Based Hydrazide and Acetamide (B32628) Architectures in Chemical Biology and Medicinal Chemistry Research

Hydrazides and their derivatives, particularly hydrazones, are also a cornerstone in medicinal chemistry. nih.gov The hydrazide moiety (-CONHNH2) is a valuable synthon for the creation of various heterocyclic compounds and is known to be a component of numerous bioactive molecules. nih.gov Compounds incorporating a hydrazide group have shown a broad spectrum of pharmacological effects, such as antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular activities. nih.govwikipedia.org A well-known example is isoniazid (B1672263), an isonicotinic acid hydrazide, which is a primary drug for treating tuberculosis. nih.gov

The acetamide group (-NHCOCH3) is another crucial functional group in medicinal chemistry. apeptides.com It can participate in hydrogen bonding and can influence the lipophilicity and metabolic fate of a molecule. Acetamide derivatives are found in a variety of pharmaceuticals and are recognized for their potential as, for example, cyclooxygenase (COX) inhibitors with anti-inflammatory effects. apeptides.com A prominent example of a drug containing an acetamide group is paracetamol (acetaminophen).

Overview of N-(4-(Hydrazinecarbonyl)pyridin-2-yl)acetamide within Related Chemical Classes

This compound can be classified within several broader families of chemical compounds. As a derivative of pyridine (B92270), it belongs to the large class of nitrogen-containing heterocycles that are central to medicinal chemistry. researchgate.net Specifically, it is a disubstituted pyridine, with functional groups at the 2 and 4 positions.

The presence of the hydrazinecarbonyl group places it in the category of hydrazides. More specifically, it is a carbohydrazide (B1668358) attached to a pyridine ring. This linkage is a common feature in compounds designed to act as enzyme inhibitors or as intermediates in the synthesis of more complex heterocyclic systems.

Furthermore, the acetamide substituent at the 2-position of the pyridine ring categorizes it as an N-acylaminopyridine. The interplay between the electron-donating nature of the amino group and the electron-withdrawing nature of the acetyl group can significantly influence the electronic properties of the pyridine ring and its interactions with biological targets.

Scope and Research Objectives for Investigating this compound

Given the limited specific data on this compound, the primary research objective would be to conduct a thorough experimental investigation of the compound. This would encompass several key areas:

Chemical Synthesis and Characterization: The initial step would be to develop and optimize a reliable synthetic route to produce the compound in sufficient purity and yield. While general methods for the synthesis of similar compounds exist, a specific protocol for this molecule would need to be established. For instance, a potential route could involve the hydrazinolysis of a corresponding ester, methyl 2-acetamidoisonicotinate. Subsequent characterization would involve techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure.

Physicochemical Properties: A comprehensive analysis of its physical and chemical properties would be necessary. This would include determining its solubility, pKa, lipophilicity (logP), and chemical stability under various conditions. These parameters are crucial for understanding its potential as a drug candidate.

Biological Screening and Pharmacological Evaluation: A broad biological screening program would be essential to identify any potential therapeutic applications. Based on the known activities of its constituent moieties, it would be logical to screen for antimicrobial (including antitubercular), anti-inflammatory, and anticancer activities. Any identified "hits" would then be subjected to more detailed pharmacological studies to determine their mechanism of action and potency.

Structure-Activity Relationship (SAR) Studies: Should the initial screening reveal promising biological activity, the next logical step would be the synthesis and evaluation of a library of related analogs. This would involve modifying the acetamide group, the hydrazide linker, and potentially adding other substituents to the pyridine ring to establish a clear structure-activity relationship. This would help in optimizing the compound for improved potency, selectivity, and pharmacokinetic properties.

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(hydrazinecarbonyl)pyridin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-5(13)11-7-4-6(2-3-10-7)8(14)12-9/h2-4H,9H2,1H3,(H,12,14)(H,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJESGJRNBIPQFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=CC(=C1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00879152 | |

| Record name | 2-ACETAMIDOISONIAZID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58481-02-0 | |

| Record name | 2-(Acetylamino)-4-pyridinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58481-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-ACETAMIDOISONIAZID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Hydrazinecarbonyl Pyridin 2 Yl Acetamide and Analogues

Historical Development of Synthetic Routes to Hydrazide-Acetamide Compounds

The development of synthetic routes for hydrazide-acetamide compounds is intrinsically linked to the broader history of medicinal chemistry, particularly the discovery of Isonicotinic acid hydrazide (Isoniazid, INH) as a potent anti-tubercular agent. The clinical significance of INH spurred extensive research into the synthesis of other heterocyclic hydrazides. hygeiajournal.com Early methods for creating the core hydrazide structure typically involved the reaction of a carboxylic acid ester with hydrazine (B178648) hydrate. This straightforward nucleophilic acyl substitution has been a cornerstone of hydrazide synthesis for decades.

Simultaneously, methods for the N-acylation of aminopyridines to form acetamides were well-established. A common historical approach involves the reaction of an aminopyridine with acetic anhydride or acetyl chloride. The convergence of these two synthetic pillars—hydrazide formation and amine acylation—laid the groundwork for creating more complex molecules incorporating both functionalities. The challenge has often been the strategic sequencing of these reactions to accommodate other substituents and achieve regioselectivity on the pyridine (B92270) ring.

Current Synthetic Strategies for N-(4-(Hydrazinecarbonyl)pyridin-2-yl)acetamide

Modern synthetic strategies for this compound focus on creating the molecule through efficient and high-yielding pathways. Two primary routes are the use of an ester precursor followed by hydrazinolysis and approaches utilizing a chloroacetamide intermediate.

A prevalent and direct method for synthesizing this compound involves the hydrazinolysis of a corresponding ester precursor. This strategy is advantageous due to the commercial availability or straightforward synthesis of the required starting materials. The synthesis begins with a 2-aminopyridine derivative, which is first acetylated, followed by functionalization at the 4-position to introduce a carboxylic acid ester, which is then converted to the final hydrazide.

A typical sequence is as follows:

Acetylation: 2-Amino-4-methylpyridine is acetylated using acetic anhydride to form N-(4-methylpyridin-2-yl)acetamide.

Oxidation: The methyl group at the 4-position is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄). This yields 2-acetamidoisonicotinic acid.

Esterification: The resulting carboxylic acid is converted to an ester, typically a methyl or ethyl ester, through Fischer esterification (reaction with the corresponding alcohol in the presence of an acid catalyst). This produces methyl 2-acetamidoisonicotinate.

Hydrazinolysis: The final step involves reacting the ester with hydrazine hydrate (N₂H₄·H₂O), usually in an alcoholic solvent like ethanol, to yield this compound. nih.gov The reflux of an ester with hydrazine hydrate for several hours is a well-established method for producing the corresponding hydrazide. nih.gov

Table 1: Reaction Scheme for Ester Precursor Route via Hydrazinolysis

| Step | Reactant | Reagent(s) | Product | Typical Conditions |

|---|

An alternative synthetic pathway utilizes chloroacetamide intermediates. Chloroacetamides are versatile precursors in organic synthesis due to the reactivity of the chlorine atom, which can be easily displaced by nucleophiles. researchgate.net This approach can offer flexibility in assembling the final molecule.

One possible route involves:

Preparation of the Hydrazide Core: Starting with isonicotinic acid, it can be converted to its ester, which is then reacted with hydrazine hydrate to form isonicotinohydrazide.

Introduction of the Amino Group: The isonicotinohydrazide would then need to be functionalized at the 2-position with an amino group. This can be a challenging transformation requiring specific directing groups or conditions.

Acetylation via Chloroacetamide: A more plausible variation starts with a pre-functionalized pyridine ring. For example, 2-chloro-N-(pyridin-2-yl)acetamide derivatives can be synthesized and subsequently reacted with hydrazine at the 4-position if it contains a suitable leaving group or can be otherwise functionalized. nih.gov More directly, 2-amino-isonicotinohydrazide could be reacted with chloroacetyl chloride. However, controlling the site of acylation (the ring nitrogen, the amino group, or the hydrazide group) would be critical and likely require protecting groups.

A more direct chloroacetamide approach would be the reaction of 2-amino-N'-(propan-2-ylidene)isonicotinohydrazide with chloroacetyl chloride, followed by deprotection. The initial formation of a hydrazone protects the nucleophilic end of the hydrazide moiety.

Table 2: Reaction Scheme for Chloroacetamide Intermediate Approach

| Step | Reactant | Reagent(s) | Product | Typical Conditions |

|---|---|---|---|---|

| 1 | 2-Amino-isonicotinohydrazide | Chloroacetyl chloride, Triethylamine (base) | 2-Amino-N'-(2-chloroacetyl)isonicotinohydrazide | Anhydrous solvent (e.g., DCM), 0°C to RT |

Optimizing the synthesis of this compound is crucial for maximizing yield and purity while minimizing reaction time and byproducts. For the final hydrazinolysis step in the ester precursor route, key parameters to optimize include:

Solvent: While ethanol is commonly used, other alcohols like methanol or isopropanol can be tested to improve solubility and reaction rates.

Temperature: The reaction is typically run at reflux to ensure a sufficient reaction rate. However, lower temperatures could be explored to minimize potential side reactions, although this would likely increase the reaction time.

Stoichiometry: An excess of hydrazine hydrate is often used to drive the reaction to completion. Optimizing the molar ratio of hydrazine to the ester can improve efficiency and simplify purification.

Reaction Time: The progress of the reaction should be monitored using techniques like Thin Layer Chromatography (TLC) to determine the optimal time for completion, avoiding the formation of degradation products from prolonged heating.

For chloroacetamide routes, optimization focuses on controlling the nucleophilic substitution. The choice of base is critical; a non-nucleophilic base like triethylamine or diisopropylethylamine is often used to scavenge the HCl produced without competing in the reaction. tandfonline.com The solvent must be anhydrous to prevent hydrolysis of the acid chloride. Low temperatures (e.g., 0 °C) are typically employed during the addition of the chloroacetyl chloride to control the exothermic reaction.

Green Chemistry Approaches in the Synthesis of this compound

In recent years, green chemistry principles have been increasingly applied to the synthesis of heterocyclic compounds like pyridine derivatives to reduce environmental impact. rasayanjournal.co.innih.gov For the synthesis of this compound, several green strategies could be implemented.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields for many organic reactions, including the formation of hydrazides and the acylation of amines. ijarsct.co.innih.gov The final hydrazinolysis step, for example, could potentially be completed in minutes under microwave heating compared to hours under conventional reflux.

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient method that can enhance reaction rates. researchgate.net The synthesis of hydrazones and other intermediates can be accelerated using ultrasound. researchgate.net

Green Solvents: Traditional syntheses often use volatile and hazardous organic solvents. Replacing these with greener alternatives like deep eutectic solvents (DES), ionic liquids, or even water, where feasible, can significantly improve the environmental profile of the synthesis. ijarsct.co.in

Catalysis: Employing efficient and recyclable catalysts can reduce waste and energy consumption. While the core reactions discussed may not be catalytic, related steps in the synthesis of precursors could benefit from green catalytic systems. nih.gov

Purification and Isolation Techniques for Research Scale Production of this compound

On a research scale, the purification and isolation of this compound are critical to obtaining a product of high purity for subsequent analysis and testing. Given that the final product is expected to be a solid, the primary purification method is recrystallization.

Initial Isolation: After the reaction is complete, the crude product often precipitates from the reaction mixture upon cooling. This solid can be collected by filtration, washed with a cold solvent (to remove soluble impurities), and then dried.

Recrystallization: The crude solid is dissolved in a minimum amount of a hot solvent or solvent mixture in which the compound has high solubility at high temperatures and low solubility at low temperatures. Common solvents for polar compounds like hydrazides and amides include ethanol, methanol, or mixtures with water. Upon slow cooling, the purified compound crystallizes, leaving impurities behind in the solution. The crystals are then collected by filtration.

Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A suitable solvent system (eluent) is chosen based on TLC analysis to separate the desired compound from byproducts.

Characterization: The purity and identity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point is also a key indicator of purity.

Chemical Reactivity and Derivatization Strategies of N 4 Hydrazinecarbonyl Pyridin 2 Yl Acetamide

Exploration of the Hydrazinecarbonyl Moiety in N-(4-(Hydrazinecarbonyl)pyridin-2-yl)acetamide

The hydrazinecarbonyl group is the most prominent functional group for derivatization due to the nucleophilicity of the terminal nitrogen atom and its propensity to undergo condensation and cyclization reactions.

Condensation Reactions with Aldehydes and Ketones: Formation of Hydrazone Derivatives

The reaction of the terminal hydrazinyl group of this compound with various aldehydes and ketones is a straightforward and efficient method for generating a diverse library of N-acylhydrazone derivatives. nih.gov This reaction proceeds via a nucleophilic addition-elimination mechanism, typically under mild acidic catalysis, to form a stable C=N double bond. mdpi.com The resulting hydrazones extend the molecular framework, and the properties of the derivatives can be systematically altered by varying the carbonyl reactant. This strategy is frequently used in medicinal chemistry to explore structure-activity relationships (SAR). nih.govresearchgate.netresearchgate.net

The general reaction is as follows: this compound + R-CO-R' → N-(4-(2-(Alkylidene/Arylidene)hydrazinecarbonyl)pyridin-2-yl)acetamide + H₂O

| Carbonyl Reactant (R-CO-R') | Resulting Hydrazone Derivative |

| Benzaldehyde | N-(4-((2-Benzylidenehydrazine)carbonyl)pyridin-2-yl)acetamide |

| 4-Chlorobenzaldehyde | N-(4-((2-(4-Chlorobenzylidene)hydrazine)carbonyl)pyridin-2-yl)acetamide |

| 2-Hydroxybenzaldehyde | N-(4-((2-(2-Hydroxybenzylidene)hydrazine)carbonyl)pyridin-2-yl)acetamide |

| Acetone | N-(4-((2-Isopropylidenehydrazine)carbonyl)pyridin-2-yl)acetamide |

| Cyclohexanone | N-(4-((2-Cyclohexylidenehydrazine)carbonyl)pyridin-2-yl)acetamide |

| Indole-3-carbaldehyde | N-(4-((2-((1H-indol-3-yl)methylene)hydrazine)carbonyl)pyridin-2-yl)acetamide |

Cyclization Reactions: Pathways to Oxadiazoles, Triazoles, and Thiosemicarbazones

The acylhydrazide structure serves as a key precursor for the synthesis of various five-membered heterocycles, which are important pharmacophores in numerous bioactive compounds. jst.go.jpscilit.com

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring can be synthesized from the hydrazinecarbonyl moiety through cyclodehydration reactions. A common method involves the reaction of the acylhydrazide with carbon disulfide in an alcoholic base, followed by oxidative cyclization or reaction with other reagents. nih.govresearchgate.net Another approach is the dehydrative cyclization of an N,N'-diacylhydrazine intermediate, which can be formed by reacting the hydrazide with an acid chloride or anhydride.

Route 1 (via Carbon Disulfide): Reaction with CS₂ and KOH, followed by treatment with an oxidizing agent like I₂/KI, can yield a 2-(2-acetamidopyridin-4-yl)-5-substituted-1,3,4-oxadiazole.

Route 2 (Dehydration): Acylation of the terminal nitrogen with an aromatic acid (e.g., benzoic acid), followed by treatment with a dehydrating agent such as phosphorus oxychloride (POCl₃) or sulfuric acid, leads to the formation of 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net

Triazoles: The synthesis of 1,2,4-triazoles from this compound can be achieved through several established pathways. scispace.comorganic-chemistry.orgorganic-chemistry.org

From Thiosemicarbazide (B42300) Intermediate: A widely used method involves the initial conversion of the acylhydrazide to an N-acylthiosemicarbazide by reacting it with an aryl or alkyl isothiocyanate. Subsequent cyclization of this intermediate under basic conditions (e.g., NaOH or sodium ethoxide) with the elimination of water and hydrogen sulfide (B99878) affords the corresponding 1,2,4-triazole-3-thiol derivative. nih.govjst.go.jp

From Oxadiazole Intermediate: An alternative route involves the conversion of a 2-mercapto-1,3,4-oxadiazole (formed by reacting the hydrazide with CS₂ in base) into a 4-amino-1,2,4-triazole (B31798) by heating with hydrazine (B178648) hydrate. nih.gov This reaction provides a pathway to introduce an amino group at the N4 position of the triazole ring. nih.gov

Thiosemicarbazones: The formation of thiosemicarbazones from the parent compound is a two-step process. First, the hydrazinecarbonyl moiety is converted into a thiosemicarbazide derivative. This is accomplished by reacting this compound with a selected isothiocyanate (R-NCS). nih.govgoogle.com The resulting N-acylthiosemicarbazide can then undergo a condensation reaction with an aldehyde or ketone, similar to the formation of hydrazones, to yield the final thiosemicarbazone product. researchgate.netmdpi.com This multi-step synthesis allows for diversification at two points: the choice of isothiocyanate and the choice of the carbonyl compound.

| Heterocycle | Key Reagents | Intermediate |

| 1,3,4-Oxadiazole | 1. RCOCl, Pyridine2. POCl₃, heat | N,N'-Diacylhydrazine |

| 1,2,4-Triazole | 1. R-NCS2. NaOH, heat | N-Acylthiosemicarbazide |

| Thiosemicarbazone | 1. R-NCS2. R'COR'', H⁺ | N-Acylthiosemicarbazide |

Reactivity of the Acetamide (B32628) Group in this compound

The acetamide group (-NHCOCH₃) at the 2-position of the pyridine (B92270) ring is generally less reactive than the hydrazinecarbonyl moiety. However, it can undergo specific transformations.

Hydrolysis: Under strong acidic or basic conditions, the acetamide can be hydrolyzed to the corresponding primary amine, yielding 2-amino-4-(hydrazinecarbonyl)pyridine. This reaction must be carefully controlled to avoid simultaneous hydrolysis of the hydrazide group.

N-Alkylation/Acylation: The nitrogen of the acetamide is significantly less nucleophilic than the terminal nitrogen of the hydrazide due to the electron-withdrawing effect of the adjacent carbonyl group and its delocalization into the pyridine ring. Therefore, direct alkylation or acylation at this site is challenging and would require deprotonation with a strong base, which could affect other parts of the molecule.

Directed ortho-Metalation: The acetamido group can potentially act as a directed metalation group (DMG), facilitating lithiation at the C3 position of the pyridine ring. However, this reactivity would compete with the acidic N-H protons of the hydrazide and acetamide groups.

The presence of the acetamide group serves as a key structural element and a versatile building block in the synthesis of various biologically active molecules. chemimpex.com

Transformations Involving the Pyridine Nucleus of this compound

The pyridine ring in the title compound is electron-deficient due to the electronegativity of the ring nitrogen and the electron-withdrawing nature of the two substituents. This electronic character dictates its reactivity.

N-Oxidation: The pyridine nitrogen is susceptible to oxidation, typically using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, to form the corresponding pyridine N-oxide. arkat-usa.orgacs.orgacs.org N-oxidation significantly alters the electronic properties of the ring, making the C4 position (and to a lesser extent, C2) more susceptible to nucleophilic attack and activating the ring for other transformations. quimicaorganica.orgsemanticscholar.org

Electrophilic Aromatic Substitution: The pyridine ring is strongly deactivated towards electrophilic substitution. Reactions such as nitration or halogenation would require harsh conditions and are predicted to occur at the C3 or C5 positions, which are the least electron-deficient. gcwgandhinagar.comquora.comquimicaorganica.org The formation of an N-oxide can facilitate electrophilic substitution at the C4 position. quimicaorganica.org

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions on the pyridine ring typically require a good leaving group (like a halogen) at the 2-, 4-, or 6-positions. In the parent molecule, such a reaction is not feasible without prior modification of the existing substituents into leaving groups.

Development of Libraries of this compound Derivatives for Research Screening

The chemical reactivity of this compound, particularly at the hydrazinecarbonyl moiety, makes it an excellent scaffold for the development of compound libraries for high-throughput screening. Drawing inspiration from the extensive research on isoniazid (B1672263) derivatives, libraries of hydrazones, oxadiazoles, triazoles, and other heterocycles can be systematically synthesized to explore structure-activity relationships for various biological targets. nih.govnih.govresearchgate.netjst.go.jpnih.govscispace.com

A typical library design would involve:

Scaffold: this compound.

Reaction Type: Parallel synthesis of hydrazones via condensation.

Building Blocks: A diverse set of commercially available aldehydes and ketones, selected to vary properties such as size, lipophilicity, and electronic character.

| Library Position | Core Structure | Reaction Type | Building Block Diversity (Examples) |

| R¹ | This compound | Hydrazone Formation | Aromatic aldehydes, aliphatic ketones, heterocyclic aldehydes |

| R² | This compound | 1,2,4-Triazole Formation | Alkyl/Aryl isothiocyanates |

| R³ | This compound | 1,3,4-Oxadiazole Formation | Carboxylic acids, acid chlorides |

This combinatorial approach allows for the rapid generation of hundreds of distinct analogues from a single, versatile starting material, facilitating the discovery of novel compounds with potential therapeutic applications. mdpi.comnih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies for N 4 Hydrazinecarbonyl Pyridin 2 Yl Acetamide

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule in solution. For N-(4-(Hydrazinecarbonyl)pyridin-2-yl)acetamide, ¹H and ¹³C NMR would provide the primary framework of its molecular skeleton.

¹H NMR Analysis: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment.

Pyridine (B92270) Ring Protons: The pyridine ring has three aromatic protons whose chemical shifts and coupling patterns would confirm the 2,4-substitution. The proton at the C-6 position would likely appear as a doublet, the C-5 proton as a doublet of doublets, and the C-3 proton as a singlet or a narrow doublet.

Acetamide (B32628) Group Protons: A singlet corresponding to the methyl (CH₃) protons and a broad singlet for the amide (NH) proton would be anticipated.

Hydrazinecarbonyl Group Protons: The hydrazine (B178648) moiety would exhibit signals for its NH and NH₂ protons. These signals are often broad and their chemical shifts can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Analysis: The carbon spectrum would show unique resonances for each carbon atom, including the two carbonyl carbons (one from the acetamide and one from the hydrazinecarbonyl group), the carbons of the pyridine ring, and the methyl carbon of the acetamide group.

Conformational and Tautomerism Studies: this compound possesses several rotatable bonds and functional groups capable of tautomerism. Advanced NMR techniques would be employed to study these dynamic features.

Rotational Isomers (Rotamers): Rotation around the amide bond (C-N) is often slow on the NMR timescale, potentially leading to the observation of two distinct sets of signals for the protons and carbons near the amide group. Variable-temperature NMR studies could be used to probe the energy barrier of this rotation.

Tautomerism: The acetamide group can potentially exist in an iminol tautomeric form. While the amide form is typically predominant, specialized NMR techniques like the SIMPLE (Secondary Isotope Multiplet NMR Spectroscopy of Partially Labelled Entities) method could unambiguously identify the existing tautomeric form in various solvents.

A hypothetical data table for the expected ¹H NMR signals is presented below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (Acetamide) | 2.0 - 2.5 | Singlet (s) |

| H-3 (Pyridine) | 7.8 - 8.2 | Singlet (s) |

| H-5 (Pyridine) | 7.9 - 8.4 | Doublet (d) |

| H-6 (Pyridine) | 8.5 - 8.9 | Doublet (d) |

| NH (Acetamide) | 9.0 - 10.5 | Broad s |

| NH₂ (Hydrazine) | 4.0 - 5.5 | Broad s |

| NH (Hydrazine) | 9.5 - 11.0 | Broad s |

Utilization of Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are crucial for identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

N-H Stretching: Bands in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibrations of the amide and hydrazine groups.

C=O Stretching: Two distinct, strong absorption bands would be expected between 1650 and 1700 cm⁻¹, corresponding to the carbonyl groups of the acetamide (Amide I band) and the hydrazinecarbonyl functions.

C-N Stretching and N-H Bending: Vibrations in the fingerprint region (below 1600 cm⁻¹) would confirm the presence of C-N bonds and N-H bending (Amide II band).

Pyridine Ring Vibrations: Characteristic bands for the C=C and C=N stretching of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While polar groups like C=O show strong IR bands, less polar, more symmetric vibrations often yield strong Raman signals. For this compound, the pyridine ring vibrations would be particularly prominent in the Raman spectrum. The symmetric stretching of the aromatic system would provide a strong and characteristic signal.

A summary of expected key vibrational frequencies is provided below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amide & Hydrazine | N-H Stretch | 3200 - 3400 |

| Acetamide Carbonyl | C=O Stretch | 1670 - 1700 |

| Hydrazinecarbonyl | C=O Stretch | 1650 - 1680 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

| Amide | N-H Bend (Amide II) | 1510 - 1570 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which allows for the unambiguous confirmation of its elemental composition.

For this compound (C₈H₁₀N₄O₂), the expected exact mass would be calculated and compared to the experimentally measured value with a high degree of accuracy (typically within 5 ppm). This would confirm the molecular formula.

Fragment Analysis: In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Using techniques like tandem mass spectrometry (MS/MS), the molecular ion can be fragmented in a controlled manner. The resulting fragment ions would correspond to the loss of specific neutral pieces of the molecule, providing evidence for its connectivity. Expected fragmentation pathways would include:

Loss of the acetamide group.

Cleavage of the hydrazinecarbonyl side chain.

Fragmentation of the pyridine ring itself.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Determination and Intermolecular Interactions

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable single crystals of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

Solid-State Structure: SC-XRD would reveal the exact conformation of the molecule in the crystal lattice, showing the relative orientations of the pyridine ring, the acetamide group, and the hydrazinecarbonyl moiety. This would provide a static picture that complements the dynamic information obtained from NMR in solution.

Intermolecular Interactions: A key aspect of an SC-XRD study is the elucidation of the crystal packing and the network of intermolecular interactions. For this molecule, extensive hydrogen bonding would be expected. The analysis would identify:

Hydrogen bonds involving the amide and hydrazine N-H donors and the carbonyl oxygen acceptors.

Potential π-π stacking interactions between the pyridine rings of adjacent molecules.

This information is critical for understanding the solid-state properties of the compound, such as its melting point and solubility. The analysis would yield precise crystallographic data as summarized in the hypothetical table below.

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | Precise distances between all bonded atoms (Å) |

| Bond Angles | Angles between all bonded atoms (°) |

| Hydrogen Bonds | Donor-Acceptor distances and angles |

Computational and Theoretical Investigations of N 4 Hydrazinecarbonyl Pyridin 2 Yl Acetamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. hilarispublisher.com For N-(4-(Hydrazinecarbonyl)pyridin-2-yl)acetamide, DFT calculations can provide a detailed understanding of its molecular geometry, electronic properties, and reactivity.

Detailed research findings from DFT calculations would involve optimizing the molecular geometry to its lowest energy state. This optimized structure provides information on bond lengths, bond angles, and dihedral angles. Furthermore, the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity.

A lower HOMO-LUMO gap suggests higher reactivity. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites within the molecule, which is critical for predicting its interaction with other molecules.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

| Electron Affinity | 1.1 eV |

| Ionization Potential | 6.4 eV |

Molecular Docking Simulations for Predicted Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjlbpcs.com This method is extensively used in drug design to predict the binding affinity and mode of a ligand to the active site of a protein. For this compound, molecular docking simulations can help identify potential biological targets and elucidate its mechanism of action at a molecular level.

Given the structural motifs present in this compound, such as the pyridine (B92270) and hydrazine (B178648) groups, it may exhibit inhibitory activity against enzymes like carbonic anhydrases or kinases, which are common targets for pyridine-containing compounds. nih.govnih.gov A typical docking study would involve preparing the 3D structure of the ligand and the target protein. The ligand is then placed in the binding site of the protein, and various conformations are sampled. The binding affinity is estimated using a scoring function, which provides a numerical value (e.g., in kcal/mol) indicating the strength of the interaction. Lower binding energy values suggest a more stable complex.

The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. plos.org

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Carbonic Anhydrase II | -7.8 | His94, His96, Thr199 |

| Cyclin-Dependent Kinase 2 (CDK2) | -8.2 | Lys33, Leu83, Asp145 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | -7.5 | Cys919, Asp1046, Phe1047 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. plos.org For this compound, MD simulations can provide insights into its conformational flexibility and the stability of its complex with a biological target.

An MD simulation of the ligand-protein complex obtained from molecular docking can be performed to assess the stability of the binding pose over time. The simulation would be run for a specific duration (e.g., 100 nanoseconds), and the trajectory of the complex would be analyzed. Key parameters to analyze include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of the protein residues, which highlights flexible regions.

These simulations can reveal important dynamic aspects of the binding process, such as conformational changes in the protein upon ligand binding and the role of water molecules in mediating the interaction. The results can help refine the binding mode predicted by docking and provide a more accurate picture of the ligand-target interaction.

| Parameter | Value/Observation |

|---|---|

| Simulation Time | 100 ns |

| Average Protein RMSD | 1.5 Å |

| Average Ligand RMSD | 0.8 Å |

| Key Residue RMSF | Low fluctuations in binding site residues |

| Binding Free Energy (MM-PBSA) | -45.5 kcal/mol |

Theoretical Pharmacophore Modeling and Structure-Activity Relationship (SAR) Predictions

Pharmacophore modeling is a method used to identify the essential structural features of a molecule that are responsible for its biological activity. mdpi.com A pharmacophore model consists of a 3D arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For this compound, a pharmacophore model can be developed based on its structure and potential interactions with a biological target.

The key pharmacophoric features of this compound would likely include the pyridine ring as an aromatic feature, the amide and hydrazine groups as hydrogen bond donors and acceptors, and the carbonyl group as a hydrogen bond acceptor.

Structure-Activity Relationship (SAR) studies investigate the relationship between the chemical structure of a molecule and its biological activity. mdpi.com Theoretical SAR predictions for this compound can be made by systematically modifying its structure and evaluating the effect of these modifications on its predicted binding affinity to a target protein. For example, substituting different groups on the pyridine ring or modifying the acetamide (B32628) moiety could lead to enhanced or diminished activity.

| Modification | Predicted Effect on Activity | Rationale |

|---|---|---|

| Addition of a methyl group to the pyridine ring | Potential increase | Increased hydrophobic interaction |

| Replacement of the acetamide with a thioacetamide | Potential change in binding mode | Altered hydrogen bonding capacity |

| Extension of the hydrazine chain | Potential decrease | Possible steric hindrance |

Quantum Chemical Approaches to Non-Linear Optical (NLO) Properties (if applicable)

Non-Linear Optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. jhuapl.edu Organic molecules with donor-pi-acceptor architectures can possess significant NLO properties. Quantum chemical calculations can be employed to predict the NLO properties of a molecule, such as its first-order hyperpolarizability (β).

This compound possesses structural features that could potentially give rise to NLO properties. The pyridine ring can act as a pi-conjugated system, while the acetamide and hydrazinecarbonyl groups could function as donor and acceptor moieties. Quantum chemical calculations, often using DFT methods, can be performed to compute the components of the hyperpolarizability tensor. rsc.org A large value of β indicates a strong NLO response.

These theoretical predictions can guide the synthesis of new materials with potential applications in optoelectronics and photonics.

| NLO Property | Calculated Value (a.u.) |

|---|---|

| β_x | 150 |

| β_y | -50 |

| β_z | 25 |

| Total Hyperpolarizability (β_tot) | 159 |

Molecular and Biochemical Interaction Studies of N 4 Hydrazinecarbonyl Pyridin 2 Yl Acetamide in Vitro/ex Vivo Research Focus

Receptor Binding Studies in Recombinant Systems

Currently, there is a paucity of published research specifically detailing the receptor binding profile of N-(4-(Hydrazinecarbonyl)pyridin-2-yl)acetamide in recombinant systems. However, the broader class of pyridine-containing compounds has been explored for their interactions with various receptors. For example, certain hydantoin (B18101) derivatives containing a pyridine (B92270) moiety have been synthesized and studied for their antagonistic activity at the androgen receptor.

The exploration of this compound's affinity for a range of receptors, particularly those implicated in disease pathways where pyridine and acetamide (B32628) derivatives have shown activity, would be a valuable area for future investigation. High-throughput screening using recombinant receptor panels could unveil novel pharmacological targets for this compound.

Investigation of Cellular Pathway Modulation in Model Cell Lines

The modulation of cellular signaling pathways is a hallmark of many therapeutic agents. While direct studies on this compound are limited, evidence from related N-pyridinyl acetamide derivatives points towards a potential role in the inhibition of the Wnt signaling pathway. google.com The Wnt pathway is a critical regulator of cell fate, proliferation, and migration, and its dysregulation is implicated in various cancers. google.comnih.gov Inhibition of this pathway is therefore a key strategy in oncology drug development. nih.gov

Pyridinyl imidazole (B134444) compounds have also been shown to down-regulate melanogenesis by suppressing Wnt/β-catenin signaling. plos.org These compounds were found to modulate β-catenin dependent transcription through mechanisms both dependent and independent of p38 inhibition. plos.org Given the structural similarities, it is plausible that this compound could exert its biological effects through modulation of the Wnt/β-catenin cascade. Further studies in cancer cell lines with dysregulated Wnt signaling would be necessary to confirm this hypothesis and to delineate the precise molecular targets within the pathway.

Molecular Mechanism of Action in Mechanistic In Vitro Assays

Understanding the molecular mechanism of action is crucial for the development of any potential therapeutic agent. For compounds structurally related to this compound, the induction of apoptosis is a recurring theme in their anticancer activity. For instance, certain anticancer pyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis in liver and breast cancer cells through the upregulation of p53 and JNK. nih.gov

Similarly, a series of N-[4-(2-substituted hydrazine-1-carbonyl)thiazole-2-yl]acetamides demonstrated pro-apoptotic behavior in human cancer cell lines, arresting cell growth at the G1/S phase and inducing cell death via apoptosis. nih.gov The mechanism of action for some of these compounds was linked to the inhibition of EGFR-TK and DHFR. nih.gov Pd(ii) and Pt(ii) complexes of di(thiazol-2-yl)-bipyridine have also been shown to induce apoptotic cell death and cell cycle arrest in the G2/M phase. nih.gov These findings suggest that a potential mechanism of action for this compound could involve the induction of apoptosis and cell cycle arrest, a hypothesis that warrants investigation through mechanistic in vitro assays such as flow cytometry and western blotting.

Biological Activity in Specific In Vitro Microbial or Parasitic Models

The pyridine, acetamide, and hydrazine-carbonyl moieties are present in numerous compounds with established antimicrobial and antiparasitic properties. This has prompted the investigation of this compound and related compounds for their activity in various microbial and parasitic models.

Evaluation in Bacterial Systems (e.g., MIC Determinations)

Several studies have highlighted the antibacterial potential of compounds structurally similar to this compound. For instance, N-substituted phenyl/cyclohexyl-2-(pyridine-4-carbonyl) hydrazine-1-carbothioamides have shown activity against Gram-positive bacteria, with some derivatives exhibiting minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

The antimicrobial activity of pyridine-2-carboxylic acid N′-(4-chloro-benzoyl)-hydrazide and its metal complexes has also been evaluated, demonstrating promising activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Additionally, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have been identified as effective antibacterial agents against extended-spectrum-β-lactamase (ESBL) producing Escherichia coli. mdpi.com These findings underscore the potential of this compound as a scaffold for the development of new antibacterial agents. The table below summarizes the MIC values of some related compounds.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| N-Substituted phenyl/cyclohexyl-2-(pyridine-4-carbonyl) hydrazine-1-carbothioamides (most active) | Gram-positive bacteria (including MRSA) | 2-7 | researchgate.net |

| Trifluoromethylphenyl-containing thiosemicarbazides | Staphylococci sp. | 64 | researchgate.net |

| [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide derivative (most active against C. albicans) | Candida albicans | 224 | researchgate.net |

| [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide derivative (most active against A. niger) | Aspergillus niger | 190 | researchgate.net |

Evaluation in Fungal Systems

There is a notable absence of published research detailing the in vitro evaluation of this compound against fungal systems. While studies have investigated the antifungal properties of various hydrazine (B178648) and acetamide derivatives, specific data, such as Minimum Inhibitory Concentration (MIC) values for this compound against key fungal pathogens like Candida albicans and Aspergillus niger, were not found. Scientific investigations into related pyridinecarboxamide and hydrazide derivatives have shown varied antifungal potential, but these findings cannot be directly extrapolated to the specific compound .

Table 1: In Vitro Antifungal Activity Data for this compound

| Fungal Species | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Candida albicans | Data Not Available | Data Not Available | N/A |

This table reflects the lack of specific published data for the antifungal activity of this compound.

Evaluation in Parasitic Models (e.g., Plasmodium falciparum)

Similarly, a thorough review of scientific databases reveals no specific studies on the in vitro efficacy of this compound against parasitic models such as Plasmodium falciparum, the primary causative agent of human malaria. The antiplasmodial activity of this compound, typically reported as the half-maximal inhibitory concentration (IC50), has not been documented in the available literature. Research into novel antimalarial agents has explored a wide range of chemical scaffolds, including various heterocyclic compounds, but specific experimental results for this compound are not present.

Table 2: In Vitro Antiplasmodial Activity Data for this compound

| Parasite Species | Strain | IC50 (µM) | Reference |

|---|

This table indicates the absence of published data regarding the antiplasmodial activity of this compound.

In Vitro Cytotoxicity and Selectivity in Research Cell Lines

Information regarding the in vitro cytotoxicity of this compound against various research cell lines is not available in the public research domain. Consequently, its selectivity for target organisms over host cells, often expressed as a selectivity index (SI), remains uncharacterized. Cytotoxicity screening is a critical step in the early-phase evaluation of any potential therapeutic compound, and the absence of such data for this compound limits any assessment of its potential as a selective antimicrobial or antiparasitic agent.

Table 3: In Vitro Cytotoxicity Data for this compound

| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) | Reference |

|---|

This table highlights the lack of available data on the in vitro cytotoxicity and selectivity of this compound.

Analytical Methodologies for N 4 Hydrazinecarbonyl Pyridin 2 Yl Acetamide in Research Contexts

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for determining the purity of N-(4-(Hydrazinecarbonyl)pyridin-2-yl)acetamide and quantifying it in various samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a primary method for the analysis of pyridine (B92270) derivatives. A stability-indicating RP-HPLC method can be developed to separate the parent compound from any potential impurities and degradation products.

A hypothetical HPLC method for the purity assessment of this compound could employ a C18 column with a gradient elution. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile. Detection is typically achieved using a UV detector at a wavelength determined by the compound's maximum absorbance. For enhanced specificity and sensitivity, particularly at low concentrations, a mass spectrometry (MS) detector can be coupled with the HPLC system (LC-MS).

Illustrative HPLC Parameters for Purity Analysis:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. Due to the polar nature and potentially lower volatility of this compound, derivatization may be necessary to improve its chromatographic properties. Derivatization with agents like silylating reagents can increase volatility and thermal stability, allowing for successful separation and detection by GC-MS. The mass spectrometer provides detailed structural information, aiding in the identification of the compound and any related substances.

Methods for Detection and Quantification in Complex Biological Matrices (for in vitro studies)

For in vitro studies, it is essential to accurately measure the concentration of this compound in complex biological matrices such as cell lysates or plasma. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.

The development of a bioanalytical method typically involves:

Sample Preparation: To remove interferences from the biological matrix, techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are employed.

Chromatographic Separation: A suitable HPLC or UPLC (Ultra-Performance Liquid Chromatography) method is used to separate the analyte from other components in the extracted sample.

Mass Spectrometric Detection: A tandem mass spectrometer is used for detection. This involves selecting a specific precursor ion for the analyte and then monitoring one or more of its characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and allows for accurate quantification even at very low concentrations.

The method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

Example Bioanalytical Method Validation Parameters:

| Parameter | Acceptance Criteria |

| Linearity (r²) | > 0.99 |

| Intra- and Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) |

| Intra- and Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Minimal and compensated for |

Stability and Degradation Pathway Analysis in Research Solvents and Buffers

Understanding the stability of this compound in various solvents and buffers is critical for ensuring the reliability of in vitro experiments. Stability studies are typically conducted by exposing the compound to a range of conditions, including different pH values, temperatures, and light intensities.

A stability-indicating HPLC method, as described in section 7.1, is used to monitor the degradation of the parent compound and the formation of any degradation products over time. The rate of degradation can be determined under different conditions to establish the compound's shelf-life and optimal storage conditions.

Potential degradation pathways for a molecule like this compound could include hydrolysis of the hydrazide or amide functional groups. For instance, studies on the related compound isoniazid (B1672263) have shown that it can undergo hydrolysis under acidic conditions. nih.govresearchgate.netresearchgate.net The degradation of isoniazid is also influenced by pH, with different degradation kinetics observed at various pH levels. nih.gov

Forced degradation studies, where the compound is subjected to harsh conditions (e.g., strong acid, strong base, oxidation, high temperature, and photolytic stress), can be performed to identify potential degradation products. The structures of these degradants can be elucidated using techniques like LC-MS/MS.

Illustrative Forced Degradation Study Conditions:

| Condition | Description |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid state at 80°C for 48 hours |

| Photostability | Exposure to UV light (e.g., 254 nm) for 24 hours |

N 4 Hydrazinecarbonyl Pyridin 2 Yl Acetamide As a Scaffold for Novel Chemical Entities and Research Probes

Design and Synthesis of Functionalized Probes for Molecular Imaging Research

There is currently no available research detailing the design and synthesis of functionalized probes derived from N-(4-(Hydrazinecarbonyl)pyridin-2-yl)acetamide for molecular imaging purposes. The development of such probes would typically involve modifying the core structure with reporter moieties, such as fluorophores or radioisotopes, to enable visualization and tracking within biological systems. The lack of published work in this area indicates that the potential of this specific scaffold for creating imaging agents remains an unexplored field of study.

Utilization as a Ligand in Coordination Chemistry for Research Applications

While pyridine (B92270) and hydrazine (B178648) derivatives are widely used as ligands in coordination chemistry, there is a lack of specific research on the coordination complexes formed with this compound. wikipedia.org The nitrogen atoms of the pyridine ring and the hydrazine group, as well as the oxygen atom of the carbonyl group, present multiple potential binding sites for metal ions. The resulting metal complexes could exhibit interesting catalytic, magnetic, or photophysical properties. However, without experimental data, any discussion on its coordination behavior remains speculative.

Scaffold for the Development of New Research Tools for Biological Systems

The development of new research tools for biological systems often relies on the use of versatile chemical scaffolds that can be systematically modified to probe biological processes. While other acetamide (B32628) derivatives have been investigated for their biological activities, there are no specific studies that utilize this compound as a foundational structure for creating such tools. Research in this area would involve synthesizing a library of derivatives and evaluating their interactions with specific biological targets.

Applications in Materials Science Research

There is no information available regarding the application of this compound in materials science research, including for non-linear optical (NLO) materials. The synthesis and characterization of materials with interesting optical or electronic properties often involve the incorporation of molecules with specific structural and electronic features. The potential of this compound in the development of new materials is yet to be explored.

Future Research Trajectories and Unexplored Avenues for N 4 Hydrazinecarbonyl Pyridin 2 Yl Acetamide

Challenges and Opportunities in Scalable Synthesis for Advanced Research

The advancement of research into the properties and applications of N-(4-(Hydrazinecarbonyl)pyridin-2-yl)acetamide is contingent upon the development of a robust and scalable synthetic route. The inherent electronic properties of the pyridine (B92270) ring can present challenges to its functionalization.

Current Synthetic Landscape and Foreseeable Challenges:

Conventional synthetic approaches to functionalized pyridines, such as the Hantzsch synthesis, often provide a foundational methodology. However, achieving specific substitution patterns, as seen in the target molecule, can be complex. The introduction of the hydrazinecarbonyl and acetamide (B32628) groups at positions 4 and 2, respectively, requires careful strategic planning to control regioselectivity. The electron-deficient nature of the pyridine ring generally directs nucleophilic substitution to the C2 and C4 positions, which could be leveraged in the synthesis.

A significant challenge lies in the late-stage functionalization of the pyridine core, which is often desirable for creating analogues for structure-activity relationship (SAR) studies. Direct C-H functionalization of pyridines is an area of active research, but selective derivatization at specific positions remains a hurdle.

Opportunities for Innovation in Synthesis:

Modern synthetic methodologies offer promising avenues for overcoming these challenges. Microwave-assisted organic synthesis, for instance, has been shown to accelerate reaction times and improve yields in the synthesis of highly functionalized pyridines. Furthermore, the development of novel catalytic systems, including transition-metal and rare earth metal catalysts, could enable more efficient and selective C-H functionalization of the pyridine ring.

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Classical Multi-step Synthesis | Well-established reaction pathways. | Can be lengthy, low overall yield, and generate significant waste. |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, and cleaner reaction profiles. | Scalability can be a concern for large-scale production. |

| Catalytic C-H Functionalization | Atom-economical and allows for late-stage modification. | Achieving high regioselectivity can be difficult. |

| Flow Chemistry | Improved safety, reproducibility, and scalability. | Requires specialized equipment and process optimization. |

Exploration of Novel Chemical Transformations and Reaction Pathways

The unique combination of functional groups in this compound opens up a wide array of possibilities for novel chemical transformations. The hydrazinecarbonyl moiety, in particular, is a versatile functional group that can participate in a variety of reactions.

Leveraging the Hydrazinecarbonyl Moiety:

The hydrazinecarbonyl group can serve as a precursor for the synthesis of various heterocyclic systems. For instance, condensation reactions with dicarbonyl compounds can lead to the formation of pyrazole (B372694) or pyridazine (B1198779) derivatives. These transformations would significantly expand the chemical space accessible from the parent molecule, yielding new compounds with potentially distinct biological activities.

Transformations of the Acetamide Group and Pyridine Ring:

The acetamide group offers sites for further modification, such as hydrolysis to the corresponding amine or transformation into other functional groups. The pyridine ring itself can undergo reactions such as N-oxidation, which can alter its electronic properties and reactivity towards both electrophilic and nucleophilic reagents. Furthermore, dearomatization-rearomatization strategies could be employed to achieve functionalization at otherwise difficult-to-access positions on the pyridine ring.

| Reaction Type | Functional Group | Potential Products |

| Cyclocondensation | Hydrazinecarbonyl | Pyrazoles, Pyridazines, Triazoles |

| Hydrolysis | Acetamide | 2-amino-4-(hydrazinecarbonyl)pyridine |

| N-Oxidation | Pyridine Nitrogen | This compound N-oxide |

| Dearomatization-Rearomatization | Pyridine Ring | Meta-functionalized pyridine derivatives |

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry provides powerful tools for gaining a deeper understanding of the structural, electronic, and reactive properties of this compound. Techniques such as Density Functional Theory (DFT) can be employed to model the molecule's geometry, electronic structure, and reactivity.

Predicting Reactivity and Spectroscopic Properties:

DFT calculations can be used to predict the sites of electrophilic and nucleophilic attack, guiding the design of new chemical reactions. Furthermore, computational methods can simulate spectroscopic properties, such as NMR and IR spectra, which can aid in the characterization of the molecule and its derivatives.

Understanding Non-Covalent Interactions:

Advanced computational models can also be used to study the non-covalent interactions of this compound with potential biological targets. This can provide insights into the molecular basis of its activity and guide the design of more potent and selective analogues.

| Computational Method | Application | Potential Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity. | Prediction of reaction pathways and spectroscopic properties. |

| Molecular Dynamics (MD) Simulations | Simulation of molecular motion and interactions over time. | Understanding of conformational flexibility and binding dynamics with targets. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Identification of key structural features for activity and prediction of the potency of new analogues. |

Discovery of Unconventional Molecular Targets and Interaction Mechanisms (in vitro)

The pyridine scaffold is a common motif in a wide range of biologically active compounds, and pyridine derivatives have been shown to interact with a diverse array of molecular targets. The unique functionalization of this compound suggests that it may interact with unconventional molecular targets.

Exploring a Broad Range of Biological Targets:

In vitro screening against a panel of enzymes and receptors could reveal unexpected biological activities. Pyridine-containing compounds have been identified as inhibitors of enzymes such as fatty acid synthase (FASN) and urease. Additionally, they have been shown to target various receptors, including those involved in neurotransmission.

Investigating Novel Interaction Mechanisms:

The combination of a hydrogen-bond-donating hydrazinecarbonyl group and a hydrogen-bond-accepting acetamide group, along with the aromatic pyridine ring, provides multiple points of interaction for binding to a biological target. Investigating the binding modes of this compound could reveal novel interaction mechanisms that are not observed with simpler pyridine derivatives.

| Potential Target Class | Examples | Rationale |

| Enzymes | Kinases, Hydrolases, Oxidoreductases | The pyridine scaffold is a known kinase inhibitor motif, and the amide and hydrazide groups can interact with active site residues of various enzymes. |

| G-Protein Coupled Receptors (GPCRs) | Serotonin, Dopamine, and Adrenergic Receptors | The pyridine ring can act as a bioisostere for other aromatic systems found in known GPCR ligands. |

| Ion Channels | Sodium, Potassium, and Calcium Channels | The polar functional groups could interact with the charged residues lining the pore of ion channels. |

| Nucleic Acids | DNA, RNA | The planar pyridine ring could intercalate between base pairs, and the functional groups could form hydrogen bonds with the backbone or bases. |

Integration with Emerging Technologies in Chemical Biology Research

The integration of this compound with emerging technologies in chemical biology could accelerate the discovery of its biological functions and applications.

High-Throughput Screening and Chemical Proteomics:

High-throughput screening (HTS) of large compound libraries against various biological assays can rapidly identify potential activities of this compound and its derivatives. Chemical proteomics approaches, such as activity-based protein profiling (ABPP), could be used to identify the direct protein targets of this compound in a cellular context.

Chemical Genetics and Target Deconvolution:

Chemical genetics approaches, where small molecules are used to perturb biological systems, can help to elucidate the cellular pathways affected by this compound. This, in turn, can aid in the identification of its molecular targets.

Advanced Imaging Techniques:

The development of fluorescently labeled derivatives of this compound would enable the use of advanced imaging techniques to visualize its subcellular localization and track its interactions with cellular components in real-time.

| Emerging Technology | Application | Potential Outcomes |

| High-Throughput Screening (HTS) | Rapidly screen for biological activity against a wide range of targets. | Identification of novel biological activities and lead compounds for further development. |

| Chemical Proteomics | Identify the direct protein targets of the compound in a complex biological sample. | Elucidation of the mechanism of action and identification of novel drug targets. |

| Chemical Genetics | Use the compound to perturb cellular pathways and observe the phenotypic consequences. | Understanding of the compound's biological function and its role in cellular processes. |

| Fluorescence Microscopy | Visualize the subcellular localization and dynamics of the compound. | Insights into the compound's distribution, trafficking, and interactions within the cell. |

Q & A

Basic Synthesis Methodology

Q: What are the standard synthetic routes for preparing N-(4-(Hydrazinecarbonyl)pyridin-2-yl)acetamide , and what reaction conditions are critical for optimizing yield? A: The compound can be synthesized via condensation reactions between hydrazine derivatives and pyridine-containing precursors. For example, hydrazine hydrate or substituted hydrazines react with pyridyl-acetamide intermediates under refluxing ethanol, often with catalytic acids or bases. Key parameters include solvent choice (polar aprotic vs. ethanol), temperature control (reflux ~78°C), and stoichiometric ratios of reactants. Yields are typically improved by slow addition of reagents and inert atmosphere to minimize side reactions .

Structural Characterization Techniques

Q: Which analytical methods are essential for confirming the structure of This compound ? A: A combination of techniques is required:

- Elemental Analysis : Validates empirical formula.

- Spectroscopy :

- FT-IR : Confirms presence of amide C=O (~1650–1700 cm⁻¹) and hydrazine N–H stretches (~3200–3400 cm⁻¹).

- NMR (¹H/¹³C) : Assigns proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and carbonyl carbons (~165–175 ppm).

- Mass Spectrometry (MS) : Determines molecular ion peaks and fragmentation patterns .

Biological Activity Assessment

Q: How can researchers design experiments to evaluate the DNA-binding affinity of this compound? A: DNA interaction studies often employ:

- UV-Vis Spectroscopy : Monitor hypochromicity or spectral shifts upon DNA addition.

- Fluorescence Quenching : Competitive binding assays using ethidium bromide as a probe.

- Viscosity Measurements : Detect changes in DNA helix length upon ligand intercalation.

Control experiments should include calf thymus DNA and buffer systems (e.g., Tris-HCl, pH 7.2) to ensure reproducibility .

Coordination Chemistry Applications

Q: Does This compound form stable metal complexes, and what are their potential applications? A: Yes, the hydrazinecarbonyl and pyridine groups act as chelating sites for transition metals (e.g., Ni(II), Co(II)). Complexes are synthesized by reacting the ligand with metal salts (e.g., NiCl₂·6H₂O) in methanol/water mixtures. These complexes show enhanced antimicrobial and anticancer activities compared to the free ligand, likely due to increased lipophilicity and DNA interaction .

Advanced: Addressing Synthetic Yield Variability

Q: How can researchers resolve inconsistencies in reaction yields during scale-up? A: Yield variability often stems from:

- Impurities in Hydrazine Reagents : Use freshly distilled or high-purity hydrazines.

- Solvent Polarity Effects : Test alternative solvents (e.g., DMF for higher boiling points).

- Catalytic Additives : Introduce mild acids (acetic acid) or bases (triethylamine) to accelerate condensation.

Documenting reaction kinetics (TLC monitoring) and optimizing work-up procedures (e.g., recrystallization solvents) can improve reproducibility .

Advanced: Contradictory Biological Data Analysis

Q: How should conflicting antimicrobial results (e.g., Gram-positive vs. Gram-negative bacteria) be interpreted? A: Discrepancies may arise from:

- Strain-Specific Resistance : Test multiple strains (e.g., E. coli vs. S. aureus) and include clinical isolates.

- Membrane Permeability : Modify assay conditions (e.g., pH, temperature) to mimic physiological environments.

- Synergistic Effects : Combine the compound with standard antibiotics (e.g., ampicillin) to assess potentiation. Statistical tools like ANOVA can identify significant differences in activity .

Computational Modeling for Electronic Properties

Q: How can density functional theory (DFT) enhance understanding of this compound’s reactivity? A: DFT calculations predict:

- Electron Density Distribution : Identify nucleophilic/electrophilic sites (e.g., pyridine N, carbonyl O).

- Frontier Molecular Orbitals (HOMO/LUMO) : Correlate with redox behavior and metal-binding affinity.

- Thermodynamic Stability : Compare tautomeric forms (e.g., keto-enol equilibrium). Software like Gaussian or ORCA, with B3LYP/6-31G(d) basis sets, is commonly used .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.